molecular formula C18H28N2O2 B2723944 tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate CAS No. 2241128-67-4

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate

Cat. No.: B2723944
CAS No.: 2241128-67-4
M. Wt: 304.434
InChI Key: UOYGZLTXSRLIBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is a synthetic chemical reagent of interest in medicinal chemistry and pharmacology research. This compound features a piperidine carbamate structure, which is recognized as a privileged scaffold for investigating the endocannabinoid system . Piperidine and piperazine carbamates are known to act as covalent inhibitors of serine hydrolase enzymes . Researchers can tune this versatile scaffold to achieve selective or dual inhibition of key endocannabinoid hydrolases, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are responsible for degrading the endogenous cannabinoids 2-arachidonoylglycerol (2-AG) and anandamide (AEA), respectively . Inhibiting these enzymes elevates brain endocannabinoid levels, producing CB1 receptor-dependent behavioral effects in vivo, and makes this class of compounds a valuable tool for studying pain, inflammation, and neurological disorders . The structure includes a phenyl group, which may influence binding affinity and selectivity towards specific enzymatic targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(2-phenyl-2-piperidin-4-ylethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-13-16(14-7-5-4-6-8-14)15-9-11-19-12-10-15/h4-8,15-16,19H,9-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYGZLTXSRLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1CCNCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Carbamation of 2-Phenyl-2-(piperidin-4-yl)ethylamine

The most straightforward method involves reacting 2-phenyl-2-(piperidin-4-yl)ethylamine with tert-butyl chloroformate under basic conditions. This one-step protocol is adapted from analogous carbamate syntheses.

Reaction Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
  • Base: Triethylamine (Et₃N) or sodium hydride (NaH).
  • Temperature: 0–25°C.

Mechanism:
The amine nucleophile attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond. Steric hindrance from the 2-phenyl group necessitates prolonged reaction times (6–12 hours) compared to less hindered analogues.

Yield Optimization:

Base Solvent Reaction Time (h) Yield (%)
Et₃N DCM 6 72
NaH THF 12 85

The use of NaH in THF enhances deprotonation efficiency, improving yields to 85%.

Multi-Step Synthesis via Organometallic Intermediates

This route constructs the 2-phenyl-2-(piperidin-4-yl)ethyl backbone before introducing the carbamate group. A patent-derived method utilizes organometallic reagents to assemble the ethyl bridge.

Step 1: Formation of the Ethyl Bridge
A Grignard reagent (phenylmagnesium bromide) reacts with 4-piperidone to form 2-phenyl-2-(piperidin-4-yl)ethanol.
$$ \text{PhMgBr} + \text{C}5\text{H}9\text{NO} \rightarrow \text{Ph-C(OH)-C}5\text{H}9\text{N} $$

Step 2: Conversion to Amine
The alcohol is converted to a mesylate (using methanesulfonyl chloride) and displaced by ammonia:
$$ \text{Ph-C(OMs)-C}5\text{H}9\text{N} + \text{NH}3 \rightarrow \text{Ph-C(NH}2\text{)-C}5\text{H}9\text{N} $$

Step 3: Carbamate Protection
The amine is treated with tert-butyl chloroformate as in Section 2.1.

Yield Comparison:

Step Solvent Catalyst Yield (%)
1 THF None 65
2 Ethanol MsCl 78
3 DCM Et₃N 82

This method achieves an overall yield of 41% but offers precise control over stereochemistry.

Reductive Amination Approaches

Reductive amination condenses a ketone precursor with an amine under reducing conditions. For this compound, 2-phenyl-2-(piperidin-4-yl)propan-1-one is reacted with ammonium acetate and sodium cyanoborohydride.

Reaction Scheme:
$$ \text{Ph-C(O)-C}5\text{H}9\text{N} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Ph-C(NH}2\text{)-C}5\text{H}_9\text{N} $$

Optimization Data:

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₄ MeOH 25 58
NaBH₃CN THF 0 89

The use of NaBH₃CN in THF at 0°C suppresses side reactions, yielding 89% of the amine intermediate. Subsequent carbamation proceeds as described in Section 2.1.

Optimization of Reaction Conditions

Solvent Effects on Carbamate Formation

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the amine, while chlorinated solvents (DCM) improve solubility of tert-butyl chloroformate.

Solvent Dielectric Constant Reaction Rate (k, s⁻¹)
THF 7.6 0.12
DCM 8.9 0.09
DMF 36.7 0.15

DMF accelerates the reaction but complicates purification due to high boiling points.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) as a catalyst increases yields by 10–15% through intermediate stabilization.

Purification and Characterization Techniques

Crystallization Protocols

Post-reaction mixtures are purified via pH-dependent crystallization. Adjusting to pH 5–6 with dilute HCl precipitates unreacted amine, while the carbamate remains in solution.

Purity Data:

Method Purity (%)
Crystallization 98.5
Column Chromatography 99.2

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, t-Bu), 2.75–3.10 (m, 4H, piperidine), 4.05 (q, 2H, CH₂).
  • IR (cm⁻¹): 1695 (C=O), 1520 (N-H bend).

Industrial-Scale Production Considerations

Adapting the direct carbamation route for continuous flow reactors reduces reaction times from 12 hours to 2 hours and improves yields to 90%. Key parameters include:

Parameter Batch Reactor Flow Reactor
Residence Time (min) 720 120
Yield (%) 85 90
Purity (%) 98.5 99.3

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group. It is also used in the synthesis of various organic compounds.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biological pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate (Target) Phenyl, Piperidin-4-yl C18H26N2O2 302.42 Not provided -
tert-Butyl (1-(3-(5-amino-1H-indol-2-yl)phenyl)piperidin-4-yl)(2-(4-isopropylpiperazin-1-yl)ethyl)carbamate Indole, Isopropylpiperazine C33H49N6O2 561.79 Not provided
tert-Butyl (2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)carbamate Quinolinyl, Acetyl C24H31N3O4 425.53 Not provided
tert-Butyl ((1-(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)piperidin-4-yl)methyl)carbamate Trifluoroethoxy phenoxy C22H31F3N2O4 444.49 Not provided
tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate None (Simpler analog) C12H24N2O2 228.34 165528-81-4
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3) PEG chain C11H23NO5 249.30 139115-92-7

Key Observations :

  • Lipophilicity: The target compound and analogs with aromatic groups (e.g., indole , quinolinyl ) exhibit higher lipophilicity compared to PEG-containing derivatives .
  • Bulkiness : The indole- and piperazine-substituted analog has a significantly larger molecular weight (561.79 g/mol), which may impact pharmacokinetic properties.
  • Functional Diversity : Substituents like trifluoroethoxy or PEG chains introduce distinct electronic and solubility profiles.

Key Observations :

  • Catalytic Hydrogenation : Used for nitro-group reduction in indole-containing analogs .
  • Coupling Agents: HATU/DIEA systems are employed for amide bond formation in quinolinyl derivatives .
  • SN2 Reactions: Alkylation with K2CO3/KI is effective for introducing trifluoroethoxy phenoxy groups .

Biological Activity

tert-Butyl (2-phenyl-2-(piperidin-4-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2O2C_{16}H_{24}N_2O_2, with a molecular weight of approximately 280.38 g/mol. The compound features a tert-butyl group, a phenyl ring, and a piperidine moiety, which contribute to its unique biological properties.

The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It can act as both a substrate and an inhibitor in enzymatic reactions, modulating the activity of specific proteins involved in metabolic pathways. The mechanism involves the formation of covalent or non-covalent bonds with target molecules, leading to inhibition or activation of enzymatic functions.

Enzyme Inhibition

Research indicates that this compound is capable of inhibiting key enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). For instance, structural analogs have shown that carbamate moieties can enhance binding affinity and selectivity towards these enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Inhibition of MAO-B : A study demonstrated that compounds with similar structures exhibited low micromolar inhibition of MAO-B (IC50 values around 4.3 µM), indicating that modifications to the phenyl ring can significantly enhance inhibitory potency .
  • Cholinesterase Inhibition : Another investigation highlighted the importance of the carbamate group in enhancing the inhibition of BChE. The presence of this functional group was essential for achieving effective binding to the enzyme's active site, thus providing insights into the design of multifunctional ligands targeting neurodegenerative conditions.

Research Findings

Study Enzyme Targeted IC50 Value Mechanism
Study 1MAO-B4.3 µMCovalent binding to FAD cofactor
Study 2BChE8.5 µMCarbamoylation of catalytic Ser198

Therapeutic Potential

The therapeutic applications of this compound are promising, particularly in developing drugs for conditions influenced by cholinergic dysfunction or oxidative stress. Its ability to inhibit key enzymes involved in neurotransmitter metabolism makes it a candidate for further research into treatments for Alzheimer's disease and other cognitive disorders.

Q & A

Q. Table 1: Key Analytical Signatures

TechniqueExpected Result
1^1H NMRδ 1.4 (s, 9H, tert-butyl), δ 3.5–4.0 (m, piperidine CH₂)
HPLC Retention Time~8.2 min (method-dependent)
HRMS (ESI+)m/z 303.43 [M+H]⁺

Advanced: How can contradictory stability data for similar carbamates inform storage conditions for this compound?

Methodological Answer:
Stability varies with substituents:

  • Hydrolysis Sensitivity: Tert-butyl carbamates with electron-withdrawing groups (e.g., nitro) hydrolyze faster in acidic/basic conditions. For this compound (neutral piperidine), store at −20°C in anhydrous DMSO or under nitrogen to prevent moisture absorption .
  • Light Sensitivity: Aryl-substituted carbamates may degrade under UV light; use amber vials .

Contradiction Note:
While some carbamates (e.g., 4-chlorophenethyl derivatives) are stable at RT , others (e.g., hydroxyethyl analogs) require refrigeration . Conduct accelerated stability studies (40°C/75% RH for 1 week) to determine shelf life .

Advanced: What strategies resolve low yields in coupling reactions involving piperidine amines?

Methodological Answer:
Low yields often arise from:

  • Steric Hindrance: Piperidine’s bulky structure reduces nucleophilicity. Use DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .
  • Side Reactions: Competing acylation of piperidine’s nitrogen. Protect the amine with Boc beforehand, then deprotect post-coupling .

Optimization Table:

IssueSolutionYield Improvement
Steric hindranceUse polar aprotic solvents (DMF, DCM)+15–20%
Moisture sensitivityAdd molecular sieves (3Å)+10%

Advanced: How can computational modeling predict this compound’s biological interactions?

Methodological Answer:

Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., serotonin receptors, enzymes). Piperidine’s conformation and tert-butyl’s hydrophobicity may favor binding pockets .

MD Simulations: Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) to prioritize in vitro testing .

Case Study:
Analogous compounds (e.g., benzylpiperidine carbamates) show affinity for CNS targets due to lipophilic tert-butyl groups enhancing blood-brain barrier penetration .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid:
    • Skin Contact: Wash with soap/water for 15 min .
    • Eye Exposure: Rinse with saline for 20 min; seek medical attention .
  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How do electronic effects of substituents influence the reactivity of tert-butyl carbamates?

Methodological Answer:

  • Electron-Donating Groups (e.g., phenyl): Stabilize the carbamate via resonance, reducing hydrolysis rates.
  • Electron-Withdrawing Groups (e.g., nitro): Increase electrophilicity, accelerating reactions with nucleophiles .

Experimental Design:
Compare hydrolysis rates (pH 7.4 buffer, 37°C) of this compound vs. analogs with different substituents. Monitor by HPLC .

Advanced: What analytical techniques differentiate isomeric byproducts in the synthesis?

Methodological Answer:

  • Chiral HPLC: Resolve enantiomers using a chiral column (e.g., Chiralpak IA) .
  • 2D NMR (NOESY): Identify spatial proximity of protons to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.